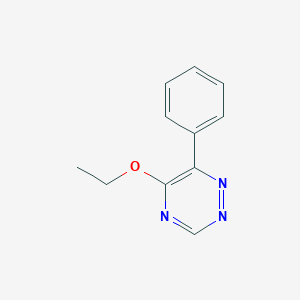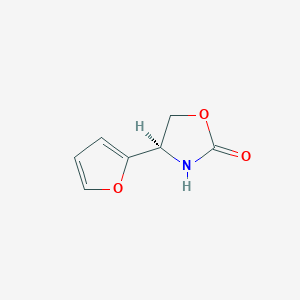
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one, also known as Furoxan, is a heterocyclic organic compound that has shown potential in various scientific research applications. This molecule has a unique structure that makes it a promising candidate for use in the development of new drugs and therapies.
Mécanisme D'action
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one works by releasing nitric oxide, which is a potent vasodilator. Nitric oxide works by relaxing the smooth muscle cells in blood vessels, which results in increased blood flow. This increased blood flow can help to improve cardiovascular function and reduce inflammation.
Biochemical and Physiological Effects:
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a role in regulating blood pressure and vascular function. (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one in lab experiments is its unique structure, which makes it a promising candidate for use in the development of new drugs and therapies. (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has also been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one of the limitations of using (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one in lab experiments is its relatively low solubility, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research involving (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one. One area of interest is the development of new drugs and therapies that are based on the structure of (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one. Another area of interest is the study of the biochemical and physiological effects of (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one in different disease models. Additionally, there is potential for the development of new methods for synthesizing (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one that are more efficient and cost-effective.
Méthodes De Synthèse
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one can be synthesized through a variety of methods, including the reaction of furfuryl alcohol and nitric oxide. This process involves the use of a catalyst and can be carried out under mild conditions. Other methods include the reaction of furfuryl alcohol with nitrous acid or the reaction of furfuryl chloride with sodium nitrite.
Applications De Recherche Scientifique
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has been studied extensively for its potential use in the treatment of various diseases and conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. (4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have vasodilatory effects.
Propriétés
Numéro CAS |
193528-31-3 |
|---|---|
Nom du produit |
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one |
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(4R)-4-(furan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H7NO3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9)/t5-/m1/s1 |
Clé InChI |
APSJMASLAHDNSQ-RXMQYKEDSA-N |
SMILES isomérique |
C1[C@@H](NC(=O)O1)C2=CC=CO2 |
SMILES |
C1C(NC(=O)O1)C2=CC=CO2 |
SMILES canonique |
C1C(NC(=O)O1)C2=CC=CO2 |
Synonymes |
(4R)-4-(2-Furanyl)-2-oxazolidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
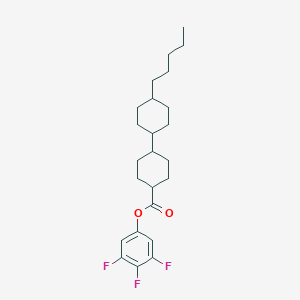

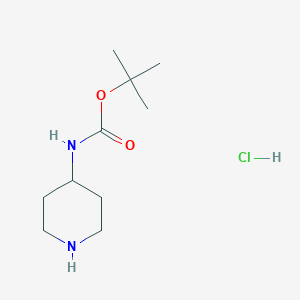

![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
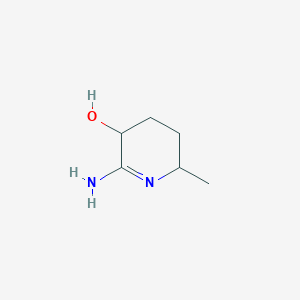
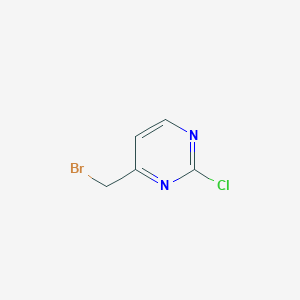


![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
